molecular formula C8H11BrN2O B1519077 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine CAS No. 1005010-02-5

5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

Cat. No.: B1519077
CAS No.: 1005010-02-5
M. Wt: 231.09 g/mol
InChI Key: YECPICKDQOYKMY-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is a brominated aromatic amine with the molecular formula C8H11BrN2O. This compound features a pyridine ring substituted with a bromine atom at the 5-position and an N-(2-methoxyethyl) group at the 2-position. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of Pyridine Derivatives: The compound can be synthesized by brominating 2-aminopyridine derivatives in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2).

  • N-Alkylation: The N-(2-methoxyethyl) group can be introduced through N-alkylation reactions using 2-methoxyethanol and a suitable alkylating agent like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production typically involves large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The bromine atom on the pyridine ring can undergo oxidation reactions to form various oxidized products.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different reduced derivatives.

  • Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium azide (NaN3) or iodide ions (I-) are used, often with a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation Products: Various oxidized pyridine derivatives.

  • Reduction Products: Amines or other reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is used in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of the methoxyethyl group.

  • 5-Bromo-2-aminopyridine: Lacks the N-(2-methoxyethyl) group.

Uniqueness: 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from chemical synthesis to potential therapeutic uses.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECPICKDQOYKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651976
Record name 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005010-02-5
Record name 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-pyridin-2-ylamine (29-1, 1.43 g, 8.27 mmol) was dissolved in anhydrous DMF (20 mL) under N2. The solution was cooled to 0-5° C. and added with NaH (>1.0 equiv) until no hydrogen was formed. The solution was added with 1-chloro-2-methoxy-ethane (2.5 ml, 14 mmol) dropwisely at 0-5° C. The reaction mixture was stirred at 0° C. for 50 min. The solution was quenched with methanol and saturated aqueous NH4Cl. The solution was concentrated under reduced pressure and distributed between water, brine, and dichloromethane. The aqueous phase was then extracted with dichloromethane and the combined organic phases were dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to give 5-bromo-N-(2-methoxyethyl)pyridin-2-amine (29-2, 1.01 g) as brown solids in 53% yield: 1H NMR (500 MHz, CDCl3) δ 8.01 (d, 1 H), 7.57 (d, 1 H), 6.57 (d, 1 H), 3.97 (t, 2 H), 3.49 (t, 2 H), 3.35 (s, 3 H). ESI-MS: m/z 231.0 (M+H)+.
Quantity
1.43 g
Type
reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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2.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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